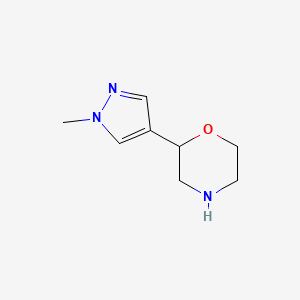
4-(1-メチル-1H-ピラゾール-4-イル)モルホリン
説明
2-(1-methyl-1H-pyrazol-4-yl)morpholine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-methyl-1H-pyrazol-4-yl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学研究
“4-(1-メチル-1H-ピラゾール-4-イル)モルホリン”は、分子式がC8H13O1N3である独自の化学化合物です . この化合物は、特に様々な誘導体の合成において化学研究で使用されます .
ピラゾロイソキノリンの合成
Dyachenkoらによる研究(2013)では、1-アシル-2-(モルホリン-4-イル)シクロアルケン類の縮合によるヘキサヒドロピラゾロイソキノリンおよびヘキサヒドロシクロヘプタピラゾロピリジン誘導体の合成が検討されています。このプロセスにおける“4-(1-メチル-1H-ピラゾール-4-イル)モルホリン”の役割は明確には示されていませんが、同様の化合物がこのような合成に使用される可能性があります。
アンドロゲン受容体拮抗薬
研究によると、特定のピラゾール誘導体はアンドロゲン受容体拮抗薬として作用することが示されています . 特定の化合物“4-(1-メチル-1H-ピラゾール-4-イル)モルホリン”は言及されていませんが、ピラゾールコアを持つことから、同様の特性を持つ可能性があります。
細胞毒性
ピラゾールのいくつかの誘導体は、潜在的な細胞毒性を示すことが示されています . “4-(1-メチル-1H-ピラゾール-4-イル)モルホリン”は具体的には言及されていませんが、これらの誘導体を合成するために使用できる可能性があります。
生物活性
2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound notable for its dual structural features: a morpholine ring and a pyrazole moiety. This compound, with the molecular formula C₉H₁₂N₄O, has garnered attention for its potential biological activities, particularly in modulating various biological pathways. This article reviews the current understanding of its biological activity, including antimicrobial properties, neuroinflammatory modulation, and potential therapeutic applications.
Biological Activity Overview
Research indicates that 2-(1-methyl-1H-pyrazol-4-yl)morpholine exhibits significant biological activity. Key areas of interest include:
- Neuroinflammation Modulation : The compound has been studied for its role in influencing neurodegenerative processes by modulating TREM2 (Triggering Receptor Expressed on Myeloid Cells 2), which is implicated in immune response and neuroinflammation .
- Antimicrobial and Antifungal Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, although detailed mechanisms of action remain to be elucidated .
The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)morpholine appears to involve several mechanisms:
- Interaction with Biological Pathways : Interaction studies have shown that this compound may engage with receptors and enzymes involved in inflammatory responses. In vitro assays indicate its ability to influence cellular signaling pathways related to inflammation and immune responses .
- Potential Therapeutic Applications : Given its modulatory effects on neuroinflammation, 2-(1-methyl-1H-pyrazol-4-yl)morpholine may hold promise for treating conditions characterized by excessive inflammation, such as neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Neuroinflammatory Modulation
In a study focusing on neuroinflammation, 2-(1-methyl-1H-pyrazol-4-yl)morpholine was administered in models simulating neurodegenerative conditions. The results indicated a reduction in markers associated with inflammation, supporting its role as a modulator of neuroinflammatory responses. Further research is needed to explore its efficacy in clinical settings.
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)morpholine can be achieved through various methods, which contribute to its availability for research purposes. Notable properties include:
- Molecular Weight : Approximately 180.22 g/mol.
- Solubility : Soluble in common organic solvents such as DMSO.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-6-7(4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBIDPYAPFHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375963-52-2 | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















